molecular formula C15H17N3O2 B12124604 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol CAS No. 88466-98-2

4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol

Cat. No.: B12124604
CAS No.: 88466-98-2
M. Wt: 271.31 g/mol
InChI Key: UNLYELVPIXCBQV-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholinomethyl group attached to the pyrimidine ring, along with a phenyl group and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol typically involves a multi-step process. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the morpholinomethyl and phenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

For instance, the synthesis may begin with the condensation of appropriate aldehydes and amines to form the pyrimidine ringThe phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

In an industrial setting, the production of 4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.

    Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative .

Scientific Research Applications

4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity. In the case of focal adhesion kinase inhibition, the compound interferes with the kinase’s ability to phosphorylate its substrates, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholinomethyl)phenyl derivatives: These compounds share the morpholinomethyl group but differ in the substitution pattern on the phenyl ring.

    Pyrimidine derivatives: Compounds such as 2,4-dianilinopyrimidine derivatives have similar core structures but different substituents.

Uniqueness

4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88466-98-2

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol

InChI

InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2

InChI Key

UNLYELVPIXCBQV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O

Origin of Product

United States

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